molecular formula C17H22F2N4O3S B10918703 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine

Cat. No.: B10918703
M. Wt: 400.4 g/mol
InChI Key: UUGAMOXPENXJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally, the attachment of the piperazine ring. Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides reactivity towards nucleophiles. The piperazine ring adds to its versatility, making it a valuable compound for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22F2N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H22F2N4O3S/c1-13-16(11-20-23(13)17(18)19)27(24,25)22-9-7-21(8-10-22)12-14-3-5-15(26-2)6-4-14/h3-6,11,17H,7-10,12H2,1-2H3

InChI Key

UUGAMOXPENXJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.